Molecular weight and structural formula of 4-(Trifluoromethyl)phenyl mesylate
Molecular weight and structural formula of 4-(Trifluoromethyl)phenyl mesylate
Structural Characterization, Synthesis, and Catalytic Utility in C–O Bond Activation
Executive Summary
4-(Trifluoromethyl)phenyl mesylate (CAS: 37903-93-8) is a pivotal electrophile in modern organic synthesis, specifically designed to leverage the orthogonality of the mesylate leaving group against the metabolic stability of the trifluoromethyl motif. Unlike traditional aryl halides, this compound facilitates transition-metal-catalyzed cross-coupling via C–O bond activation, offering a strategic alternative for late-stage functionalization in medicinal chemistry. This guide details its physiochemical profile, a validated synthesis protocol, and its mechanistic role in Nickel-catalyzed Suzuki-Miyaura coupling.
Chemical Identity & Physiochemical Profile[1][2][3][4]
The structural integrity of 4-(Trifluoromethyl)phenyl mesylate relies on the electron-withdrawing nature of the para-trifluoromethyl group, which enhances the electrophilicity of the ipso-carbon, thereby increasing its reactivity in oxidative addition steps during catalysis.
| Property | Specification |
| IUPAC Name | 4-(Trifluoromethyl)phenyl methanesulfonate |
| Common Name | 4-(Trifluoromethyl)phenyl mesylate |
| CAS Number | 37903-93-8 |
| Molecular Formula | C₈H₇F₃O₃S |
| Molecular Weight | 240.20 g/mol |
| Exact Mass | 240.0068 Da |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
| Reactive Moiety | Mesyl group (-OSO₂Me) [Leaving Group] |
Structural Formula
The molecule consists of a benzene ring substituted at the C1 position with a methanesulfonyloxy group and at the C4 position with a trifluoromethyl group.
Synthesis Protocol: Sulfonylation of Phenols
Objective: Efficient conversion of 4-(trifluoromethyl)phenol to its corresponding mesylate ester.
Reaction Scheme
The synthesis proceeds via nucleophilic substitution at the sulfur atom of methanesulfonyl chloride (MsCl), driven by a non-nucleophilic base.
Materials & Reagents[3][5][6][7][8][9][10]
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Substrate: 4-(Trifluoromethyl)phenol (1.0 equiv)
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Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)
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Base: Triethylamine (Et₃N) (1.5 equiv) or Diisopropylethylamine (DIPEA)
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Solvent: Dichloromethane (DCM) [Anhydrous]
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Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) [Optional, accelerates rate]
Step-by-Step Methodology
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Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (N₂).
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Dissolution: Charge the RBF with 4-(trifluoromethyl)phenol (10 mmol) and anhydrous DCM (50 mL). Cool the solution to 0 °C using an ice/water bath.
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Base Addition: Add Triethylamine (15 mmol) dropwise via syringe. Stir for 10 minutes. Note: The solution may darken slightly.
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Sulfonylation: Add Methanesulfonyl chloride (12 mmol) dropwise over 15 minutes. Maintain internal temperature < 5 °C to prevent side reactions.
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Reaction: Remove the ice bath and allow the mixture to warm to room temperature (23 °C). Stir for 2–4 hours.
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Validation: Monitor by TLC (Hexane/EtOAc 4:1). The phenol spot (lower R_f) should disappear, replaced by the less polar mesylate spot.
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ (30 mL).
-
Separate phases. Extract the aqueous layer with DCM (2 x 20 mL).
-
Wash combined organics with 1M HCl (to remove residual amine), followed by Brine.
-
-
Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography if necessary.
Mechanistic Insight: Nickel-Catalyzed C–O Activation
Aryl mesylates are generally inert to Palladium(0) under mild conditions compared to aryl halides. However, Nickel catalysts, particularly those ligated with phosphines (e.g., PCy₃, dppf), can activate the inert C(sp²)–O bond. This pathway is critical for synthesizing biaryl scaffolds in drug discovery without relying on pre-functionalized aryl halides.
Catalytic Cycle Visualization
The following diagram illustrates the Ni(0)/Ni(II) catalytic cycle for the Suzuki-Miyaura coupling of 4-(Trifluoromethyl)phenyl mesylate with an aryl boronic acid.
Figure 1: Catalytic cycle for Ni-catalyzed cross-coupling of aryl mesylates involving oxidative addition into the C–O bond.
Mechanistic Causality
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Oxidative Addition: The electron-withdrawing CF₃ group lowers the LUMO energy of the benzene ring, facilitating the insertion of the electron-rich Ni(0) species into the C–OMs bond.
-
Ligand Influence: Tricyclohexylphosphine (PCy₃) is often preferred because its large cone angle and electron-donating capability stabilize the oxidative addition intermediate [1].
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Transmetalation: The mesylate anion (OMs⁻) is exchanged for the aryl group from the boronic acid, facilitated by an inorganic base (e.g., K₃PO₄).
Applications in Drug Discovery
The 4-(trifluoromethyl)phenyl moiety is a "privileged structure" in medicinal chemistry due to its ability to modulate lipophilicity (LogP) and metabolic stability.[1]
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Bioisostere Synthesis: Used to introduce the 4-CF₃-phenyl group into biaryl cores of kinase inhibitors.
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Late-Stage Diversification: Allows researchers to install the mesylate handle early in a synthesis and couple it late, avoiding the sensitivity issues of aryl iodides or bromides during intermediate steps.
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Green Chemistry: Mesylates are derived from phenols, which are often more naturally abundant and sustainable than aryl halides.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.
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Storage: Store at 2–8 °C under inert atmosphere. Moisture sensitive (hydrolysis to phenol and methanesulfonic acid).
-
PPE: Wear nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust or residual sulfonyl chloride vapors.
References
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Percec, V., et al. (2004). "NiCl2(dppe)-Catalyzed Cross-Coupling of Aryl Mesylates, Arenesulfonates, and Halides with Arylboronic Acids." The Journal of Organic Chemistry.
-
Fors, B. P., et al. (2008).[2] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates." Journal of the American Chemical Society.[2][3]
-
Meskini, et al. (2025). "4-(Trifluoromethyl)phenyl methanesulfonate - PubChem Data."[4] National Institutes of Health.
-
Fisher Scientific. (2023). "CAS RN 329-98-6 Product Data."
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate | C8H4F6O3S | CID 10565698 - PubChem [pubchem.ncbi.nlm.nih.gov]
